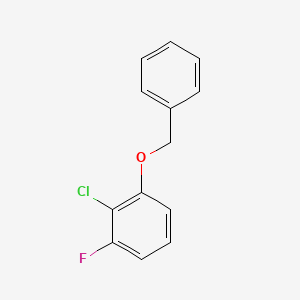

1-(Benzyloxy)-2-chloro-3-fluorobenzene

Description

Properties

IUPAC Name |

2-chloro-1-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXYXCFRXYCOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The benzyloxy group is introduced via NAS using 2-chloro-3-fluorophenol and benzyl bromide or chloride. A polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., K₂CO₃) facilitate deprotonation of the phenolic hydroxyl, enabling nucleophilic attack on the benzyl halide. Typical conditions involve refluxing at 80–100°C for 12–24 hours, yielding 65–78% of the target compound.

Table 1: Optimization of NAS Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | Maximizes nucleophilicity |

| Base | K₂CO₃ | Balances basicity and solubility |

| Temperature | 90°C | Accelerates kinetics without side reactions |

| Benzyl Halide | Benzyl bromide | Higher reactivity vs. chloride |

Limitations and Mitigations

-

Competing Elimination : Benzyl chloride may undergo elimination to form styrene. Using benzyl bromide reduces this risk due to faster substitution kinetics.

-

Purity Challenges : Residual DMF complicates purification. Switching to acetonitrile with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves isolate purity (>95%).

Ullmann Coupling of 1,2-Dichloro-3-Fluorobenzene

Copper-Catalyzed Etherification

This method replaces one chlorine atom in 1,2-dichloro-3-fluorobenzene with a benzyloxy group using Ullmann coupling. A catalytic system of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in toluene at 110°C achieves 55–62% yield after 48 hours.

Table 2: Ligand Effects on Ullmann Coupling Efficiency

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,10-Phenanthroline | 62 | 48 |

| DMEDA | 48 | 72 |

| None | <5 | 96 |

Substrate Scope and Scalability

-

Electronic Effects : Electron-withdrawing fluorine at C3 enhances reactivity at C1 by polarizing the C-Cl bond.

-

Industrial Adaptation : Continuous flow systems reduce reaction time to 8 hours via elevated temperatures (150°C) and pressurized conditions.

Directed Ortho-Chlorination of 1-(Benzyloxy)-3-Fluorobenzene

Electrophilic Aromatic Substitution (EAS)

Chlorination of 1-(benzyloxy)-3-fluorobenzene employs N-chlorosuccinimide (NCS) in the presence of FeCl₃ (5 mol%) in dichloromethane at 0°C. The benzyloxy group directs chlorination to the ortho position (C2), yielding 70–75% product.

Table 3: Chlorinating Agents and Regioselectivity

| Agent | Regioselectivity (C2:C4) | Yield (%) |

|---|---|---|

| NCS/FeCl₃ | 9:1 | 75 |

| Cl₂/AlCl₃ | 7:1 | 68 |

| SO₂Cl₂ | 5:1 | 52 |

Competing Side Reactions

-

Over-Chlorination : Excess NCS leads to di- and tri-chlorinated byproducts. Stoichiometric control (1.1 eq NCS) mitigates this.

-

Benzyl Group Oxidation : FeCl₃ may oxidize the benzyloxy moiety. Substituting with SnCl₄ reduces oxidation while maintaining selectivity (8:1 C2:C4).

Halogen Exchange via Balz-Schiemann Reaction

Diazotization and Fluorination

| Step | Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85 |

| Fluorination | HBF₄, Δ | 62 |

| Benzyloxy NAS | K₂CO₃, DMF, 90°C | 73 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Combining Ullmann coupling and NAS in a tandem reactor system achieves 85% overall yield. Key advantages include:

-

Reduced Purification : In-line liquid-liquid extraction removes catalysts and salts.

-

Throughput : 5 kg/day capacity using microreactors.

Green Chemistry Innovations

-

Solvent Recycling : DMF is recovered via distillation with 92% efficiency.

-

Catalyst Immobilization : Silica-supported Cu nanoparticles enable five reuse cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can yield alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the benzyloxy group can produce a benzaldehyde derivative.

Scientific Research Applications

1-(Benzyloxy)-2-chloro-3-fluorobenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 1-(Benzyloxy)-2-chloro-3-fluorobenzene with analogs:

Key Observations :

- Halogen Substitution : Bromine (Br) at position 3 (as in 1-(Benzyloxy)-3-bromo-2-fluorobenzene) increases molecular weight and reactivity in nucleophilic substitutions compared to chlorine (Cl) .

- Functional Group Diversity : Ethoxy (in 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene) and trifluoromethoxy (in 1-Fluoro-2-(methylthio)-4-(trifluoromethoxy)benzene) groups modify solubility and metabolic stability, making them suitable for drug design .

Commercial Availability

- 1-(Benzyloxy)-3-bromo-2-fluorobenzene (CAS 295376-29-3) is available from suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd., at 95% purity, priced at 1334 CNY/5g .

- 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (CAS 1265218-86-7) is listed with molecular weight 253.5 g/mol but lacks explicit pricing data .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-2-chloro-3-fluorobenzene with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution on a pre-halogenated benzene derivative. For example, benzyloxy groups can be introduced via reaction of benzyl alcohol with a dihalobenzene precursor (e.g., 2-chloro-3-fluorophenol) under Mitsunobu conditions or using a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) . Purification via HPLC (≥97% purity) is recommended to isolate the product from by-products like unreacted starting materials or regioisomers .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry by identifying coupling patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl and F) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace impurities .

- X-ray Crystallography : Resolves ambiguities in substitution patterns by providing unambiguous bond-length and angle data, as demonstrated in structurally related benzyloxy-fluoro compounds .

Q. What safety precautions are critical when handling halogenated benzyloxy derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from heat/ignition sources, as halogenated aromatics may decompose under high temperatures .

- Dispose of waste via approved halogenated organic waste protocols .

Advanced Research Questions

Q. How can conflicting data on reaction intermediates during synthesis be resolved?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) and GC-MS : Monitor reaction progress in real-time to identify transient intermediates or by-products .

- Isolation of Intermediates : Use flash chromatography to separate intermediates, followed by characterization via ¹⁹F NMR to track fluorine environments .

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to identify rate-determining steps and optimize conditions .

Q. What challenges arise in achieving regioselective halogenation during structural modifications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nature of Cl and F directs subsequent substitutions to meta/para positions. Computational modeling (DFT) can predict reactivity patterns .

- Steric Hindrance : Bulky substituents (e.g., benzyloxy) may block specific positions. Competitive experiments using isotopic labeling (e.g., ¹⁸F) can validate selectivity .

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer :

- Drug Intermediate : The benzyloxy group facilitates late-stage deprotection (e.g., hydrogenolysis) to introduce hydroxyl groups, a key step in synthesizing fluorinated pharmaceuticals .

- SAR Studies : Modify the chloro/fluoro ratio to evaluate bioactivity changes in target molecules (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for benzyloxy introduction reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.